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Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B12373513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of amine-containing

molecules, such as proteins and antibodies, with Alexa Fluor (AF) 594 carboxylic acid. This

process involves a two-step carbodiimide reaction, which is a robust and widely used

bioconjugation technique.[1]

The protocol outlines the activation of the dye's carboxylic acid group using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-

stable NHS ester.[2] This amine-reactive intermediate then efficiently couples with primary

amines on the target molecule to form a stable amide bond.[2]

Quantitative Data Summary
Accurate characterization of the fluorescent dye and the final conjugate is critical for

reproducible results. The key spectral and physical properties of AF 594 are summarized

below.
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Parameter Value Reference

Excitation Maximum (λex) ~590 nm [3]

Emission Maximum (λem) ~617 nm [3]

Molar Extinction Coefficient (ε) 105,000 cm⁻¹M⁻¹ [4]

Fluorescence Quantum Yield

(Φ)
0.77 [4]

Correction Factor (CF₂₈₀) 0.51 [4]

Note: The Correction Factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its

absorbance at its λmax and is essential for accurately determining the degree of labeling.[5]

Experimental Workflow and Reaction Chemistry
The overall workflow involves preparation of reagents, activation of the dye, the labeling

reaction, and purification of the final conjugate. The underlying chemical reaction proceeds

through a two-step process to ensure efficient and stable conjugation.
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Caption: High-level experimental workflow for amine labeling.
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Caption: Two-step EDC/NHS chemical coupling reaction mechanism.

Detailed Experimental Protocols
Materials and Reagents

AF 594 Carboxylic Acid: (e.g., Lumiprobe, AAT Bioquest)

Protein/Molecule: To be labeled (e.g., IgG antibody), dissolved in an amine-free buffer.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher, G-

Biosciences)

NHS (N-hydroxysuccinimide) or Sulfo-NHS: (Water-soluble form)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[2]
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Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5. Do not use buffers

containing primary amines like Tris or glycine.[6]

Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5.[7]

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25 or

equivalent spin columns) suitable for separating the protein conjugate from small molecules.

[5][8]

Anhydrous Dimethylsulfoxide (DMSO): For dissolving the dye.

Protocol: Two-Step Labeling Reaction
This protocol is optimized for labeling ~1 mg of an IgG antibody (MW ~150,000 Da). Molar

ratios should be optimized for other proteins.

Step 2.1: Reagent Preparation

Protein Solution: Prepare the protein solution at a concentration of 2 mg/mL in Coupling

Buffer (e.g., 1X PBS, pH 7.4).

Dye Solution: Allow the vial of AF 594 carboxylic acid to equilibrate to room temperature.

Prepare a 10 mg/mL stock solution in anhydrous DMSO.

EDC/NHS Solutions: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10

mg/mL solution of NHS in Activation Buffer (0.1 M MES, pH 6.0). These reagents are

moisture-sensitive and hydrolyze in water.[9]

Step 2.2: Activation of AF 594 Carboxylic Acid

In a microcentrifuge tube, combine the following in order:

5 µL of 10 mg/mL AF 594 Carboxylic Acid (~50 µg)

10 µL of 10 mg/mL NHS solution (100 µg)

10 µL of 10 mg/mL EDC solution (100 µg)
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Vortex the mixture gently and incubate for 15 minutes at room temperature to form the

amine-reactive NHS ester.[1][9]

Step 2.3: Conjugation to the Protein

Add the 25 µL of activated AF 594 dye mixture from Step 2.2 to 500 µL of your 2 mg/mL

protein solution.

Incubate the reaction for 2 hours at room temperature, protected from light, with gentle

stirring or rotation.[9]

Step 2.4: (Optional) Quenching the Reaction

To terminate the reaction, you can add 50 µL of 1.5 M hydroxylamine (pH 8.5) and incubate

for an additional hour.[7] This step hydrolyzes any remaining active NHS esters.

Protocol: Purification of the Labeled Conjugate
It is crucial to remove all unconjugated dye for accurate downstream applications and

characterization.[8][10] Size-exclusion chromatography is the most common method.

Column Equilibration: Prepare a size-exclusion spin column (e.g., Zeba™ Spin Desalting

Column) or a gravity-flow column (e.g., Sephadex G-25) according to the manufacturer's

instructions. Equilibrate the column with at least 3-4 column volumes of Coupling Buffer (1X

PBS).

Sample Application: Apply the entire reaction mixture from Step 2.3 (or 2.4) to the center of

the equilibrated column bed.

Elution:

For Spin Columns: Centrifuge according to the manufacturer's protocol to collect the

purified conjugate.[8]

For Gravity-Flow Columns: Begin collecting fractions immediately after the sample has

entered the column bed. The labeled protein conjugate is larger and will elute first as a

colored band. The smaller, unconjugated dye molecules will elute later.
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Fraction Collection: Collect the colored fractions containing the labeled protein. Visually

inspect the separation of the protein-dye conjugate from the free dye.

Protocol: Characterization (Calculating the Degree of
Labeling)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each

protein molecule.[11] For most antibodies, a DOL between 2 and 10 is optimal.[5][12]

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified

conjugate solution at 280 nm (A₂₈₀) and 590 nm (A₅₉₀). Dilute the sample if necessary to

ensure the absorbance is within the linear range of the instrument (< 2.0).[10]

Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor is

needed for an accurate protein concentration.[5]

Protein Concentration (M) = [A₂₈₀ - (A₅₉₀ × CF₂₈₀)] / ε_protein

Where:

CF₂₈₀ for AF 594 is 0.51.[4]

ε_protein is the molar extinction coefficient of your protein (for IgG, ~210,000 M⁻¹cm⁻¹).

Calculate Dye Concentration:

Dye Concentration (M) = A₅₉₀ / ε_dye

Where:

ε_dye for AF 594 is 105,000 M⁻¹cm⁻¹.[4]

Calculate Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)[11][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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